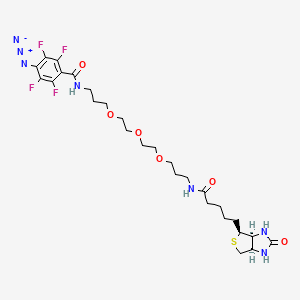

Biotin-teg-atfba

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C27H37F4N7O6S |

|---|---|

Molecular Weight |

663.7 g/mol |

IUPAC Name |

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-azido-2,3,5,6-tetrafluorobenzamide |

InChI |

InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1 |

InChI Key |

GHQODKUWTHCHCF-UAVUOLJFSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-TEG-ATFBA: A Trifunctional Reagent for Advanced Proteomics

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Biotin-TEG-ATFBA is a versatile, trifunctional chemical probe designed for advanced applications in chemical biology and proteomics. This reagent integrates three key functionalities into a single molecule: a biotin moiety for affinity purification, a triethylene glycol (TEG) spacer to enhance solubility and minimize steric hindrance, and a p-azido-tetrafluorobenzamide (ATFBA) group, which serves as a highly reactive photo-crosslinking agent. Its chemical formula is C27H37F4N7O6S, with a molecular weight of 663.69 g/mol and a CAS Number of 1264662-85-2. This unique combination of features enables researchers to covalently capture interacting biomolecules upon photoactivation and subsequently enrich them for identification and analysis. Additionally, the azide group within the ATFBA moiety allows for its use in bio-orthogonal "click chemistry" reactions, further expanding its utility in bioconjugation.

Physicochemical and Structural Properties

| Property | Value |

| Chemical Formula | C27H37F4N7O6S |

| Molecular Weight | 663.69 g/mol |

| CAS Number | 1264662-85-2 |

| Synonyms | Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide), EZ-Link TFPA-PEG3-Biotin |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Storage | Store at -20°C, protected from light |

Mechanism of Action and Key Applications

This compound is engineered for two primary, powerful applications in modern biological research: photoaffinity labeling and click chemistry.

Photoaffinity Labeling

The core of this compound's utility lies in its perfluorophenyl azide (PFPA) group. Upon exposure to UV light (typically in the range of 254-365 nm), the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins, by inserting into C-H and N-H bonds. This process, known as photoaffinity labeling, allows for the irreversible capture of binding partners in close proximity to a molecule of interest that has been conjugated to the this compound probe. The biotin tag then facilitates the selective isolation and enrichment of these crosslinked complexes using streptavidin-coated beads for subsequent analysis by techniques such as mass spectrometry.[1]

The perfluorinated aromatic ring enhances the stability of the nitrene intermediate, which minimizes intramolecular rearrangement and promotes higher crosslinking yields compared to non-fluorinated aryl azides.[2]

Click Chemistry

The azide functional group also enables this compound to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This highly efficient and specific reaction forms a stable triazole linkage with molecules containing a terminal alkyne. This allows for the precise and covalent attachment of this compound to alkyne-modified biomolecules in a bio-orthogonal manner.[4]

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of this compound.

Photoaffinity Labeling Protocol (General Workflow)

-

Probe Conjugation: The molecule of interest (e.g., a small molecule inhibitor, peptide, or protein) is first conjugated to this compound. This typically involves a reaction between a reactive group on the molecule of interest and a complementary functional group on a derivatized form of the probe.

-

Incubation with Biological Sample: The conjugated probe is incubated with the biological sample (e.g., cell lysate, purified protein mixture, or intact cells) to allow for binding to its target(s).

-

UV Irradiation: The sample is irradiated with UV light to activate the perfluorophenyl azide and induce crosslinking. Optimal wavelength and duration of exposure need to be determined empirically, but a common starting point is 320 nm.[5]

-

Enrichment of Crosslinked Complexes: The biotinylated and crosslinked protein complexes are captured and enriched from the sample using streptavidin-functionalized affinity media (e.g., agarose or magnetic beads).

-

Elution and Analysis: The captured proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer, and subsequently identified and characterized, typically by mass spectrometry-based proteomic analysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted for the conjugation of this compound to an alkyne-modified biomolecule.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of copper(II) sulfate (CuSO4).

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate, in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound, CuSO4, and THPTA. A common molar ratio of CuSO4 to THPTA is 1:5 to protect biomolecules from oxidative damage.

-

The final concentration of the reactants should be optimized, but a starting point is often in the low micromolar to millimolar range.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be protected from light.

-

-

Purification:

-

Purify the biotinylated product from excess reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or precipitation.

-

Visualizations

Photoaffinity Labeling Workflow

Caption: Workflow for photoaffinity labeling using this compound.

Click Chemistry Reaction Pathway

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

References

- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. addition reaction | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. interchim.fr [interchim.fr]

- 5. politesi.polimi.it [politesi.polimi.it]

An In-depth Technical Guide on the Core Mechanism of Action of Biotin-TEG-ATFBA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Biotin-TEG-ATFBA is primarily documented in scientific literature as a photoaffinity labeling reagent for target identification.[1][2][3][4] Its application as a therapeutic agent is not yet established. This guide, therefore, presents a hypothesized mechanism of action based on the function of its constituent parts and related therapeutic strategies. The experimental protocols provided are designed to test these hypotheses.

Introduction

This compound is a multi-functional chemical probe designed for high-specificity molecular interactions. It comprises three key moieties:

-

Biotin: A vitamin with high affinity for the biotin receptor, which is frequently overexpressed on the surface of various cancer cells. This serves as a targeting component.[5]

-

Triethylene Glycol (TEG): A flexible spacer that minimizes steric hindrance between the biotin and the active component, facilitating optimal interaction with their respective targets.

-

4-Azido-2,3,5,6-tetrafluorobenzoyl (ATFBA): A photoreactive group that, upon activation by UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules.

While its primary utility is in identifying the binding partners of biotin-targeted molecules, its structure suggests two potential therapeutic mechanisms of action, which will be explored in this guide: Targeted Photodynamic Therapy (PDT)-like Cytotoxicity and Targeted Light-Activated Covalent Inhibition .

Hypothesized Therapeutic Mechanisms of Action

Hypothesis 1: Targeted Photodynamic Therapy (PDT)-like Mechanism

This hypothesis posits that this compound can act as a targeted photosensitizer. Following administration, the biotin moiety facilitates its accumulation in tumor cells overexpressing the biotin receptor. Subsequent irradiation with a specific wavelength of UV light would activate the ATFBA group. While not a traditional photosensitizer, the photoactivated ATFBA could induce cytotoxicity through two potential pathways:

-

Direct Cytotoxicity of the Reactive Intermediate: The generated nitrene is highly reactive and could directly interact with and damage essential cellular components like proteins, lipids, and nucleic acids, leading to cell death.

-

Reactive Oxygen Species (ROS) Generation: The excited state of the ATFBA molecule could potentially transfer energy to molecular oxygen, generating singlet oxygen and other ROS. This is the hallmark of photodynamic therapy, where the resulting oxidative stress leads to apoptosis and necrosis of the target cells.

Hypothesis 2: Targeted Light-Activated Covalent Inhibition

This mechanism proposes that this compound functions as a targeted covalent inhibitor, with the unique feature of being photo-inducible. The process would involve:

-

Target Recognition and Binding: The biotin moiety directs the molecule to the surface of a cancer cell. It may then bind to a specific protein or protein complex that is in proximity to the biotin receptor.

-

Photo-induced Covalent Bonding: Upon irradiation with UV light, the ATFBA group is converted to its reactive nitrene intermediate. This intermediate then forms a covalent bond with an amino acid residue on the target protein.

-

Inhibition of Protein Function: The covalent modification of the target protein could lead to its inactivation, thereby disrupting a critical signaling pathway for the cancer cell's survival or proliferation. This could, for example, inhibit an enzyme's catalytic activity or block a protein-protein interaction.

Quantitative Data

As there is no direct therapeutic data for this compound, the following table summarizes relevant quantitative data for related compounds and concepts that support the hypothesized mechanisms.

| Parameter | Compound/System | Value | Significance for this compound | Reference |

| Binding Affinity (Kd) | Biotin-Avidin | ~10⁻¹⁵ M | Demonstrates the high-affinity targeting potential of the biotin moiety. | |

| IC50 (PDT) | Biotin-conjugated aza-BODIPYs | 3-6 µM | Shows the potential for biotin-targeted photosensitizers to have potent anticancer effects. | |

| IC50 (PDT) | Biotin-conjugated Chlorin e6 | 1.28 µM | Further supports the efficacy of biotin-targeting in photodynamic therapy. | |

| UV Activation Wavelength | Perfluorophenyl azides | ~300 nm | Indicates the wavelength of light required to activate the ATFBA moiety. |

Experimental Protocols

The following protocols are designed to investigate the hypothesized therapeutic mechanisms of action of this compound.

Protocol for Assessing PDT-like Cytotoxicity

Objective: To determine if this compound induces light-dependent cell death in cancer cells overexpressing the biotin receptor.

Materials:

-

Biotin receptor-positive cancer cell line (e.g., HeLa)

-

Biotin receptor-negative control cell line (e.g., a suitable normal cell line)

-

Cell culture medium and supplements

-

This compound

-

UV light source with a peak emission around 300 nm

-

MTT or other cell viability assay kit

-

ROS detection reagent (e.g., DCFDA)

-

Annexin V/Propidium Iodide apoptosis detection kit

Procedure:

-

Cell Seeding: Plate both cell lines in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours). Include a vehicle-only control.

-

UV Irradiation: Expose one set of plates to UV light (300 nm) for a defined period. Keep a parallel set of plates in the dark as a control for dark toxicity.

-

Cell Viability Assessment: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay according to the manufacturer's instructions.

-

ROS Detection: In a separate experiment, after UV irradiation, incubate the cells with a ROS detection reagent and measure the fluorescence to quantify ROS production.

-

Apoptosis Assay: To determine the mode of cell death, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

Protocol for Identifying Covalently Modified Target Proteins

Objective: To identify the protein(s) that are covalently modified by this compound upon photoactivation.

Materials:

-

Biotin receptor-positive cancer cell line

-

This compound

-

UV cross-linking apparatus (300 nm)

-

Lysis buffer

-

Streptavidin-conjugated beads

-

SDS-PAGE reagents

-

Mass spectrometry facility

Procedure:

-

Cell Treatment and Cross-linking: Treat the cancer cells with this compound. Irradiate the cells with UV light to induce covalent cross-linking. Lyse the cells.

-

Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to pull down the biotinylated protein complexes.

-

Elution and Separation: Elute the bound proteins from the beads and separate them by SDS-PAGE.

-

Protein Identification: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry.

-

Validation: Validate the identified targets using techniques such as Western blotting or by assessing the effect of their knockdown on the therapeutic efficacy of this compound.

Conclusion

This compound is a promising tool for chemical biology and drug discovery. While its established role is in target identification, its structure holds the potential for therapeutic applications. The hypothesized mechanisms of targeted PDT-like cytotoxicity and light-activated covalent inhibition provide a framework for future research into its potential as a novel anticancer agent. The experimental protocols outlined in this guide offer a starting point for elucidating its true therapeutic mechanism of action and for the development of this and similar molecules as next-generation targeted therapies. Further investigation is required to validate these hypotheses and to determine the specific cellular targets and signaling pathways involved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

Synthesis of Biotin-teg-atfba: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Biotin-teg-atfba, a valuable heterobifunctional crosslinker for research and drug development. This reagent incorporates a biotin moiety for affinity-based detection and purification, a tetra-ethyleneglycol (TEG) spacer to enhance solubility and reduce steric hindrance, and a photoactivatable 4-azido-2,3,5,6-tetrafluorobenzoyl (ATFB) group for covalent labeling of target molecules. This guide details the synthetic pathway, experimental protocols, and characterization of this versatile research tool.

Overview of this compound

This compound is a powerful tool in chemical biology and drug discovery. Its utility stems from its modular design, which allows for a two-step "click chemistry" approach to bioconjugation. The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the attachment of biotin to a wide range of alkyne-modified biomolecules.[1] Furthermore, the tetrafluorophenyl azide (TFPA) moiety is photoactivatable; upon exposure to UV light, it forms a highly reactive nitrene that can insert into C-H or N-H bonds, allowing for non-specific labeling of nearby molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-[1-(4-azido-2,3,5,6-tetrafluorophenyl)-1-oxo-6,9,12-trioxa-2-azapentadec-15-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |

| Synonyms | EZ-Link TFPA-PEG3-Biotin, Biotin-PEG3-TFPA |

| CAS Number | 1264662-85-2 |

| Molecular Formula | C₂₇H₃₇F₄N₇O₆S |

| Molecular Weight | 663.68 g/mol |

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: 4-azido-2,3,5,6-tetrafluorobenzoic acid (ATFBA) and Biotin-TEG-amine. These precursors are then coupled via an amide bond formation to yield the final product.

Experimental Protocols

Synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid (ATFBA)

This two-step procedure starts with the commercially available pentafluorobenzoic acid.

Step 1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

A detailed protocol for this step can be adapted from established literature procedures.

Step 2: Hydrolysis to 4-azido-2,3,5,6-tetrafluorobenzoic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Table 2: Summary of ATFBA Synthesis

| Step | Reagents and Conditions | Yield |

| Esterification | Pentafluorobenzoic acid, Methanol, Sulfuric acid (catalyst), Reflux | High |

| Azide Substitution | Methyl pentafluorobenzoate, Sodium azide, Acetone/Water, Reflux | ~80% |

| Hydrolysis | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, Sodium hydroxide, Methanol/Water, RT | ~90% |

Biotin-TEG-amine

Biotin-TEG-amine is commercially available from various suppliers. For the purpose of this guide, it is assumed to be a starting material. Its synthesis typically involves the coupling of biotin with an amino-TEG linker.

Synthesis of this compound (Final Product)

The final step involves the formation of an amide bond between the carboxylic acid of ATFBA and the primary amine of Biotin-TEG-amine. This can be achieved using standard peptide coupling reagents.

Protocol using HBTU as a coupling agent:

-

Dissolution: In a round-bottom flask, dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) and Biotin-TEG-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Coupling: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq) to the reaction mixture. The reaction is typically stirred at room temperature for 4-12 hours and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol using EDC/NHS as coupling agents:

-

Activation of Carboxylic Acid: Dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) in anhydrous DMF. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

Coupling: In a separate flask, dissolve Biotin-TEG-amine (1.0 eq) in anhydrous DMF. Add the solution of the activated ATFBA-NHS ester dropwise to the Biotin-TEG-amine solution. Add a non-nucleophilic base such as DIPEA (1.5 eq) and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Follow the same work-up procedure as described for the HBTU coupling method.

Purification

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically employed for elution. Fractions containing the pure product are collected and lyophilized to obtain a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Table 3: Characterization Data for this compound

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the biotin, TEG linker, and aromatic protons of the ATFB moiety. |

| ¹⁹F NMR | Signals characteristic of the tetrafluorinated aromatic ring. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 664.2 g/mol ). |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |

| Purity (RP-HPLC) | A single major peak, indicating high purity (typically >95%). |

Applications in Research

This compound is a versatile tool for a variety of research applications that leverage the high-affinity interaction between biotin and streptavidin.

References

An In-depth Technical Guide to Photoactivatable Crosslinkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoactivatable crosslinkers, powerful tools in chemical biology for elucidating protein-protein interactions and exploring cellular signaling pathways. This document details the core principles, experimental protocols, and data analysis workflows essential for the successful application of these reagents in research and drug development.

Introduction to Photoactivatable Crosslinking

Photoactivatable crosslinkers are chemical reagents designed to covalently link interacting molecules, such as proteins, upon activation by light. This technology offers spatial and temporal control over the crosslinking reaction, enabling the capture of transient or weak interactions within a native cellular context. The general principle involves a photoreactive group that remains inert until irradiated with UV light of a specific wavelength. Upon activation, this group forms a highly reactive intermediate that can covalently bond with nearby molecules.

These reagents are invaluable for:

-

Mapping protein-protein interactions: Identifying binding partners and mapping interaction interfaces.

-

Studying protein complex topology: Elucidating the three-dimensional arrangement of subunits within a complex.

-

Capturing transient interactions: "Freezing" fleeting interactions that are difficult to study by other methods.

-

Drug target identification and validation: Identifying the cellular binding partners of a small molecule drug.

Types of Photoactivatable Crosslinkers

The most common classes of photoactivatable crosslinkers are based on aryl azides, diazirines, and benzophenones. Each class possesses distinct photochemical properties, reactivity, and activation wavelengths.

Aryl Azides

Upon UV irradiation, aryl azides form highly reactive nitrene intermediates. These can participate in a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds. Nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to biological samples than the shorter wavelengths (254-275 nm) required for simple phenyl azides[1].

Diazirines

Diazirines are a newer class of photoactivatable groups that are more stable than aryl azides and can be efficiently activated by long-wave UV light (330-370 nm)[1]. Photoactivation generates a reactive carbene intermediate, which readily inserts into C-H, N-H, and O-H bonds. Their small size and high reactivity make them particularly useful for high-resolution crosslinking studies.

Benzophenones

Benzophenone-based crosslinkers, upon activation with UV light (around 350-365 nm), form a triplet ketone that can abstract a hydrogen atom from a C-H bond to form a covalent crosslink. They are known for their relatively high stability and specificity for C-H bonds.

Quantitative Data of Common Photoactivatable Crosslinkers

The choice of crosslinker is critical and depends on the specific application, including the desired spacer arm length and activation wavelength. The following table summarizes the properties of several commercially available photoactivatable crosslinkers.

| Crosslinker Name | Abbreviation | Photoreactive Group | Spacer Arm Length (Å) | Activation Wavelength (nm) | Cleavable? |

| Aryl Azide-Based | |||||

| N-(5-Azido-2-nitrobenzoyloxysuccinimide) | ANB-NOS | Nitrophenyl azide | 7.7[2][3] | 320-350[2] | No |

| Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate | Sulfo-SANPAH | Nitrophenyl azide | 18.2 | 320-350 | No |

| Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate | Sulfo-SBED | Phenyl azide | Biotin: 19.1, Sulfo-NHS ester: 13.7, Aryl azide: 9.1 | ~365 | Yes (Disulfide) |

| p-Azidophenacyl bromide | Phenyl azide | Not applicable (monofunctional) | ~250 | No | |

| Diazirine-Based | |||||

| Succinimidyl 4,4'-azipentanoate | SDA | Diazirine | 3.9 | 330-370 | No |

| Sulfosuccinimidyl 4,4'-azipentanoate | Sulfo-SDA | Diazirine | 3.9 | 330-370 | No |

| Succinimidyl 6-(4,4'-azipentanamido)hexanoate | LC-SDA | Diazirine | 12.5 | 330-370 | No |

| Sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate | Sulfo-LC-SDA | Diazirine | 12.5 | 330-370 | No |

| Succinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithioproprionate | SDAD | Diazirine | 13.6 | 330-370 | Yes (Disulfide) |

| Sulfosuccinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithioproprionate | Sulfo-SDAD | Diazirine | 13.6 | 330-370 | Yes (Disulfide) |

| Benzophenone-Based | |||||

| Succinimidyl 4-benzoylbenzoate | SBP | Benzophenone | 6.7 | 350-365 | No |

| Benzophenone-4-isothiocyanate | Benzophenone | ~5.3 | 350-365 | No |

Experimental Protocols

The following sections provide detailed methodologies for key experiments using photoactivatable crosslinkers.

General Workflow for Photo-Crosslinking

The following diagram illustrates a general workflow for a photo-crosslinking experiment aimed at identifying protein-protein interactions.

Detailed Protocol for NHS-Ester Diazirine (SDA) Crosslinking and Mass Spectrometry

This protocol is adapted for a typical in vitro crosslinking experiment using an amine-reactive diazirine crosslinker like SDA or Sulfo-SDA.

Materials:

-

Purified bait and prey proteins

-

SDA or Sulfo-SDA crosslinker (Thermo Fisher Scientific)

-

Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

UV Lamp (365 nm)

-

Reagents for SDS-PAGE and in-gel digestion (see Protocol 4.4)

-

LC-MS/MS system

Procedure:

-

Protein Preparation:

-

Prepare the bait and prey proteins in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

-

Crosslinking Reaction (Amine-Reactive Step):

-

Immediately before use, dissolve the SDA crosslinker in DMSO or Sulfo-SDA in Reaction Buffer to a concentration of 10-20 mM.

-

Add the crosslinker solution to the protein mixture to achieve a 20- to 50-fold molar excess of crosslinker to protein.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

Quench the NHS-ester reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

-

Photoactivation (Diazirine Reaction):

-

Place the reaction mixture in a UV-transparent vessel (e.g., quartz cuvette or on a parafilm-covered ice block).

-

Irradiate the sample with a 365 nm UV lamp for 15-30 minutes on ice. The optimal distance and time will depend on the lamp's power.

-

-

Sample Analysis:

-

Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species.

-

Excise the bands corresponding to the crosslinked complexes.

-

Perform in-gel digestion of the excised bands (see Protocol 4.4).

-

Analyze the resulting peptides by LC-MS/MS.

-

-

Mass Spectrometry Data Analysis:

-

Use specialized software such as XlinkX (within Thermo Proteome Discoverer) or pLink 2 to identify the crosslinked peptides from the MS/MS data.

-

XlinkX Parameters:

-

Cross-linker: Define the specific SDA crosslinker used with its mass and reactive specificities (e.g., Lys, Ser, Thr, Tyr for the NHS-ester end and any amino acid for the diazirine end).

-

Precursor Mass Tolerance: e.g., 10 ppm.

-

Fragment Mass Tolerance: e.g., 20 ppm or 0.02 Da.

-

Enzyme: Trypsin with up to 2 missed cleavages.

-

Variable Modifications: Oxidation (M), and any other relevant modifications.

-

-

pLink 2 Parameters:

-

Cross-linker: Select or define the SDA crosslinker.

-

Precursor Tolerance: e.g., 10 ppm.

-

Fragment Tolerance: e.g., 20 ppm.

-

Enzyme: Trypsin.

-

Filter settings: Set appropriate FDR cutoffs (e.g., 1-5%).

-

-

Protocol for In Vivo Crosslinking with Genetically Encoded Unnatural Amino Acids

This protocol outlines the general steps for incorporating a photoactivatable unnatural amino acid (e.g., p-benzoyl-L-phenylalanine, pBpa, or p-azido-L-phenylalanine, pAzF) into a protein of interest in mammalian cells for in vivo crosslinking studies.

Materials:

-

Mammalian cell line

-

Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL-pBpF for pBpa).

-

Photoactivatable unnatural amino acid (e.g., pBpa).

-

Cell culture reagents.

-

UV Lamp (365 nm).

-

Reagents for cell lysis, immunoprecipitation, and Western blotting.

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect the mammalian cells with the expression plasmid for the amber-mutated protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

-

-

Incorporation of the Unnatural Amino Acid:

-

Supplement the cell culture medium with the photoactivatable unnatural amino acid (e.g., 1 mM pBpa).

-

Culture the cells for 24-48 hours to allow for expression of the protein containing the unnatural amino acid.

-

-

In Vivo Photo-Crosslinking:

-

Wash the cells with PBS.

-

Irradiate the cells with 365 nm UV light for 15-30 minutes on ice.

-

-

Analysis of Crosslinked Products:

-

Lyse the cells and perform immunoprecipitation to enrich for the protein of interest and its crosslinked partners.

-

Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting to detect the crosslinked complexes.

-

For identification of the interacting partners, the crosslinked bands can be excised and analyzed by mass spectrometry (see Protocol 4.4 and 4.2).

-

The following diagram illustrates the workflow for in vivo photo-crosslinking using a genetically encoded unnatural amino acid.

Protocol for In-Gel Digestion of Crosslinked Proteins

This protocol is a standard procedure for digesting proteins from SDS-PAGE gel bands for subsequent mass spectrometry analysis.

Materials:

-

Excised gel bands

-

Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

-

Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

-

Alkylation Solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate

-

Digestion Buffer: 50 mM ammonium bicarbonate

-

Trypsin (mass spectrometry grade)

-

Extraction Solution: 50% ACN, 5% formic acid

Procedure:

-

Destaining:

-

Cut the gel band into small pieces (~1x1 mm).

-

Wash the gel pieces with water, then with Destaining Solution until the Coomassie blue stain is removed.

-

-

Reduction and Alkylation:

-

Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

-

Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.

-

Cool to room temperature and replace the Reduction Solution with Alkylation Solution. Incubate for 45 minutes in the dark at room temperature.

-

Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry completely.

-

-

Digestion:

-

Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (10-20 ng/µL in Digestion Buffer).

-

After the gel pieces have absorbed the trypsin solution, add enough Digestion Buffer to cover them.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Collect the supernatant.

-

Extract the peptides from the gel pieces by adding Extraction Solution and sonicating for 15 minutes. Repeat this step.

-

Pool all supernatants and dry in a vacuum centrifuge.

-

Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

Application in Signaling Pathways: GPCR-Mediated ERK1/2 Activation

Photoactivatable crosslinkers are instrumental in dissecting signaling pathways by capturing interactions between signaling proteins. A prominent example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Photo-crosslinking can be used to identify direct interactions between the activated GPCR and its downstream effectors like G-proteins or β-arrestins, which in turn mediate the activation of the ERK pathway.

The following diagram illustrates a simplified GPCR signaling pathway leading to ERK1/2 activation, highlighting potential points of investigation using photo-crosslinkers.

Conclusion

Photoactivatable crosslinkers are indispensable tools in modern chemical biology and drug discovery. The ability to covalently capture protein-protein interactions with high spatial and temporal resolution provides unparalleled insights into the intricate molecular machinery of the cell. This guide has provided a foundational understanding of the major classes of photoactivatable crosslinkers, their key characteristics, and detailed protocols for their application. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can effectively map protein interaction networks and dissect complex signaling pathways, ultimately accelerating the pace of biological discovery and therapeutic development.

References

Introduction to click chemistry for protein labeling

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] In the context of protein labeling, it provides a powerful tool for attaching probes, such as fluorescent dyes or affinity tags, to proteins of interest with high precision.[2] This allows for the study of protein function, localization, and interactions in complex biological systems.[1] The core principle of click chemistry lies in the use of bioorthogonal functional groups, which are chemical moieties that are inert to the biological environment but react specifically with a partner functional group.[3] This guide will delve into the two most prominent click chemistry reactions for protein labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Click Chemistry Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole linkage.[4] This reaction is known for its high yields and fast kinetics. However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential for cellular toxicity. To mitigate this, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to chelate the copper ions, reducing their toxicity while enhancing the reaction rate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst. This inherent biocompatibility makes SPAAC the preferred method for many live-cell and in vivo labeling experiments. However, SPAAC reactions generally have slower kinetics compared to CuAAC, and the cyclooctyne reagents are bulkier, which can sometimes perturb the biological system under study.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for speed and efficiency with biocompatibility.

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Reaction Kinetics | Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹) | Fast (second-order rate constants typically 10⁻¹ - 10¹ M⁻¹s⁻¹) |

| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands. | High; no exogenous metal catalyst required. |

| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. |

| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand. | No catalyst required; proceeds under physiological conditions. |

| Labeling Efficiency | Can be very high with optimized ligand and copper concentrations. | Generally high, though may require longer incubation times or higher concentrations of reagents compared to CuAAC. |

Table 1: Key Quantitative Parameters for CuAAC and SPAAC in Live-Cell Labeling Applications

| Bioorthogonal Reaction | Second-Order Rate Constant (k₂) | Notes |

| CuAAC (with THPTA ligand) | ~100 - 1000 M⁻¹s⁻¹ | Rate is highly dependent on the ligand and reaction conditions. |

| SPAAC (DBCO with azide) | ~1 M⁻¹s⁻¹ | A commonly used and relatively fast strain-promoted reaction. |

| SPAAC (DIFO with azide) | ~0.076 M⁻¹s⁻¹ | Difluorinated cyclooctyne with enhanced reactivity. |

| SPAAC (OCT with azide) | ~0.0024 M⁻¹s⁻¹ | One of the first-generation cyclooctynes. |

| Tetrazine Ligation (trans-cyclooctene with tetrazine) | up to 22,000 M⁻¹s⁻¹ | An extremely fast bioorthogonal reaction, often considered a type of click chemistry. |

Table 2: Second-Order Rate Constants for Various Bioorthogonal Reactions

Experimental Workflows and Methodologies

The successful labeling of proteins using click chemistry involves two key stages: the incorporation of a bioorthogonal functional group (an azide or an alkyne) into the target protein, followed by the click reaction with a corresponding probe.

Method 1: Metabolic Labeling

Metabolic labeling involves introducing a non-canonical amino acid analog containing a bioorthogonal handle (e.g., L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), analogs of methionine) into the cellular protein synthesis machinery. These analogs are incorporated into newly synthesized proteins, allowing for their subsequent detection.

Detailed Protocol for Metabolic Labeling with AHA and SPAAC Detection:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

For the pulse-labeling, replace the normal growth medium with methionine-free medium.

-

Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 50-100 µM.

-

Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

-

-

Cell Lysis:

-

After the labeling period, wash the cells twice with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

SPAAC Reaction:

-

To the cell lysate, add a cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) to a final concentration of 25-50 µM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Analysis:

-

The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest.

-

Method 2: Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of a non-canonical amino acid (ncAA) with a bioorthogonal handle into a protein of interest at a genetically defined position. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and incorporates the ncAA at that site.

Detailed Protocol for Site-Specific Labeling using Genetic Code Expansion and CuAAC:

-

Plasmid Preparation and Transfection:

-

Introduce an amber stop codon (UAG) at the desired labeling site in the gene of the protein of interest via site-directed mutagenesis.

-

Co-transfect mammalian cells with the plasmid encoding the mutant protein of interest and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Culture the cells in the presence of the ncAA (e.g., an alkyne- or azide-containing amino acid) at a concentration of 1-10 mM.

-

-

Cell Harvesting and Lysis:

-

After 24-48 hours of expression, harvest the cells and prepare a cell lysate as described in the metabolic labeling protocol.

-

-

CuAAC Reaction:

-

Prepare a fresh click chemistry reaction cocktail containing the following components in a suitable buffer (e.g., PBS):

-

Azide- or alkyne-functionalized probe (final concentration 25-50 µM)

-

CuSO₄ (final concentration 1 mM)

-

Copper-chelating ligand (e.g., THPTA, final concentration 1 mM)

-

Sodium Ascorbate (final concentration 5 mM, added last to initiate the reaction)

-

-

Add the click reaction cocktail to the cell lysate.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification and Analysis:

-

Remove excess click chemistry reagents by protein precipitation (e.g., with methanol/chloroform) or buffer exchange.

-

Analyze the labeled protein by SDS-PAGE, Western blot, or other downstream applications.

-

Reaction Mechanisms

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Low or no labeling signal | Inefficient incorporation of the bioorthogonal handle. | Optimize the concentration of the ncAA or metabolic label and the incubation time. |

| Inactive click chemistry reagents. | Prepare fresh solutions of reagents, especially the reducing agent (sodium ascorbate) for CuAAC. | |

| Inaccessible labeling site. | If using genetic code expansion, choose a more accessible site on the protein surface. | |

| High background signal | Non-specific binding of the probe. | Include appropriate blocking steps and washes. Titrate the concentration of the probe to find the optimal signal-to-noise ratio. |

| In CuAAC, copper-mediated side reactions. | Use a copper-chelating ligand and optimize the copper concentration. | |

| In SPAAC, reaction of cyclooctynes with thiols. | Pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM). | |

| Protein precipitation during labeling | High concentration of organic solvent from the probe stock. | Minimize the volume of the probe stock added to the reaction. |

| Denaturation of the protein by the reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. |

Table 3: Troubleshooting Guide for Click Chemistry Protein Labeling

Conclusion

Click chemistry has revolutionized the field of protein labeling, offering researchers a versatile and powerful toolkit for studying protein function in their native environment. The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can effectively implement click chemistry for precise and efficient protein labeling, paving the way for new discoveries in drug development and fundamental biological research.

References

The Pivotal Role of the Perfluorophenylazide (PFPA) Group in Crosslinking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perfluorophenylazide (PFPA) group has emerged as a powerful and versatile tool in materials science and bioengineering for the covalent crosslinking of polymers and the functionalization of surfaces. This technical guide provides an in-depth exploration of the core principles of PFPA-mediated crosslinking, including its photochemical activation, reaction mechanism, and the resulting impact on material properties. Detailed experimental protocols for key applications are provided, alongside a quantitative summary of critical reaction parameters. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize PFPA chemistry in their respective fields.

Introduction to Perfluorophenylazide Chemistry

Perfluorophenylazides (PFPAs) are a class of photoactive compounds that, upon activation by ultraviolet (UV) light, form highly reactive nitrene intermediates. This reactivity allows for the formation of covalent bonds with a wide variety of organic molecules, making PFPAs exceptional crosslinking agents and surface modifiers. Their utility is particularly pronounced for materials that lack conventional reactive functional groups. The general and versatile nature of PFPA chemistry has led to its application in diverse fields, including the development of biomaterials, the fabrication of microelectronics, and the synthesis of advanced nanomaterials.[1][2]

PFPAs are attractive as heterobifunctional coupling agents due to their two distinct reactive centers: the photoactivatable azide group and a synthetically tailorable functional group.[1][2] This dual functionality allows for a two-step approach to material modification: either the PFPA moiety is first attached to a molecule of interest which is then crosslinked to a substrate, or the substrate is first functionalized with the PFPA group, followed by the attachment of the desired molecule.[1]

The Mechanism of Photochemical Crosslinking

The crosslinking process initiated by PFPAs is a light-driven reaction that proceeds through a highly reactive intermediate. The key steps are outlined below:

-

Photoactivation: Upon irradiation with UV light, typically in the range of 254-365 nm, the PFPA group absorbs a photon and undergoes photolysis. This leads to the extrusion of a nitrogen molecule (N₂).

-

Nitrene Formation: The loss of N₂ results in the formation of a highly reactive singlet perfluorophenylnitrene intermediate. This species is electron-deficient and readily reacts with a variety of chemical bonds.

-

Crosslinking Reactions: The singlet nitrene can undergo several types of reactions to form stable covalent bonds, leading to the crosslinking of polymer chains or the covalent attachment of molecules to a surface. The primary reactions include:

-

C-H Insertion: The nitrene can insert into aliphatic C-H bonds, which are abundant in most organic polymers.

-

N-H Insertion: The nitrene can also readily react with N-H bonds found in amines and amides.

-

C=C Addition: The nitrene can add across carbon-carbon double bonds to form aziridine derivatives.

-

The versatility of these reactions allows for the crosslinking and modification of a vast array of materials that are otherwise chemically inert.

Quantitative Aspects of PFPA Crosslinking

The efficiency and extent of PFPA-mediated crosslinking are influenced by several key parameters. Understanding these quantitative aspects is crucial for designing and optimizing crosslinking processes for specific applications.

| Parameter | Typical Value/Range | Significance |

| Activation Wavelength | 254 - 365 nm | The wavelength of UV light must be sufficient to induce photolysis of the azide group. Shorter wavelengths generally provide higher energy for activation. |

| Photolysis Quantum Yield (Φ) | ~1.0 (in polystyrene matrix) | Represents the efficiency of the photochemical reaction. A quantum yield of 1.0 indicates that every absorbed photon leads to the cleavage of an azide group. |

| UV Irradiation Time | Minutes to hours | The duration of UV exposure directly influences the extent of crosslinking. Longer exposure times lead to a higher crosslinking density. |

| UV Intensity | Varies (e.g., 1-10 mW/cm²) | Higher UV intensity can accelerate the crosslinking process but may also cause photodegradation of the substrate material if not carefully controlled. |

| PFPA Concentration | Varies depending on application | The concentration of the PFPA crosslinker affects the final crosslinking density. Higher concentrations generally lead to a more densely crosslinked network. |

| Crosslinking Density | Varies | Can be assessed by measuring properties such as gel fraction, swelling ratio, or changes in mechanical properties. |

| Change in Young's Modulus | Can increase by orders of magnitude | A significant increase in stiffness is a common outcome of crosslinking, indicating the formation of a rigid network structure. |

| Change in Glass Transition Temp. (Tg) | Can increase significantly | Crosslinking restricts polymer chain mobility, leading to a higher glass transition temperature and improved thermal stability. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PFPA-mediated crosslinking and surface modification.

Surface Modification of a Silicon Wafer with a PFPA-Silane

This protocol describes the functionalization of a silicon wafer with a PFPA-silane to create a photoactive surface for subsequent immobilization of polymers or biomolecules.

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Deionized (DI) water

-

Anhydrous toluene

-

(3-Aminopropyl)triethoxysilane (APTES)

-

4-Azido-2,3,5,6-tetrafluorobenzoic acid, succinimidyl ester (PFPA-NHS ester)

-

Triethylamine (TEA)

Procedure:

-

Substrate Cleaning:

-

Immerse silicon wafers in piranha solution for 30 minutes at 90°C to clean and hydroxylate the surface.

-

Rinse the wafers thoroughly with DI water and dry with a stream of nitrogen.

-

-

Silanization with APTES:

-

Immerse the cleaned wafers in a 1% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

-

Rinse the wafers with anhydrous toluene to remove excess APTES.

-

Cure the APTES-coated wafers in an oven at 110°C for 30 minutes.

-

-

Attachment of PFPA-NHS Ester:

-

Prepare a solution of PFPA-NHS ester (e.g., 10 mg/mL) and TEA (1% v/v) in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Immerse the APTES-functionalized wafers in the PFPA-NHS ester solution for 2-4 hours at room temperature in the dark to prevent premature activation of the azide.

-

Rinse the wafers with the solvent to remove unreacted PFPA-NHS ester and dry with a stream of nitrogen. The wafers now have a surface functionalized with PFPA groups.

-

Photocrosslinking of a Polymer Film

This protocol describes the photocrosslinking of a polymer film containing a PFPA-functionalized monomer.

Materials:

-

Polymer with incorporated PFPA groups (synthesized via copolymerization)

-

Suitable solvent for the polymer

-

Substrate (e.g., glass slide, silicon wafer)

-

UV light source (e.g., 254 nm or 365 nm lamp)

Procedure:

-

Polymer Film Deposition:

-

Dissolve the PFPA-containing polymer in a suitable solvent to form a solution of desired concentration.

-

Deposit a thin film of the polymer solution onto the substrate using a technique such as spin-coating or drop-casting.

-

Dry the film in a vacuum oven to remove the solvent.

-

-

Photocrosslinking:

-

Place the polymer-coated substrate under a UV lamp in a nitrogen atmosphere (to prevent oxidation).

-

Irradiate the film with UV light for a predetermined time (e.g., 5-60 minutes). The optimal time will depend on the UV intensity, PFPA concentration, and desired crosslinking density.

-

-

Characterization:

-

The crosslinked film can be characterized to determine the extent of crosslinking.

-

Gel Fraction Measurement: Immerse the crosslinked film in a good solvent for the non-crosslinked polymer. The insoluble portion (the gel) is then dried and weighed. The gel fraction is calculated as the ratio of the dry weight of the gel to the initial weight of the film.

-

Swelling Ratio Measurement: The swelling ratio of the crosslinked gel can be determined by measuring its weight in the swollen state and the dry state.

-

Applications in Research and Drug Development

The unique properties of PFPA chemistry have led to its widespread use in various research and development areas:

-

Biomaterial Engineering: PFPAs are used to create crosslinked hydrogels for tissue engineering scaffolds and drug delivery vehicles. The ability to spatially control the crosslinking with light allows for the fabrication of complex 3D structures.

-

Surface Modification for Biocompatibility: Surfaces of medical implants and devices can be modified with biocompatible polymers using PFPA chemistry to reduce fouling and improve biocompatibility.

-

Biosensor Fabrication: PFPAs are employed to immobilize biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces with high precision and stability.

-

Microfabrication and Photolithography: The photoactive nature of PFPAs makes them ideal for photolithographic processes to create patterned surfaces for microfluidics and cell culture studies.

Conclusion

The perfluorophenylazide group offers a robust and versatile platform for the crosslinking of polymers and the functionalization of a wide range of materials. Its photo-inducible reactivity, coupled with the ability to perform reactions on otherwise inert surfaces, provides a powerful tool for materials scientists, chemists, and biomedical engineers. The detailed understanding of the reaction mechanism and quantitative parameters, as outlined in this guide, will enable researchers to harness the full potential of PFPA chemistry for the development of novel materials and technologies.

References

- 1. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Triethylene Glycol (TEG) Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development, enabling highly specific detection, purification, and immobilization of biomolecules through the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is critical for the success of these applications. This technical guide provides a comprehensive overview of the function and advantages of incorporating a triethylene glycol (TEG) spacer into biotinylation reagents. We will delve into the core principles of how TEG spacers enhance solubility, mitigate steric hindrance, and potentially reduce immunogenicity, thereby optimizing the performance of biotinylated molecules in a variety of experimental contexts. This guide will further provide detailed experimental protocols and visual workflows to facilitate the practical application of this knowledge in the laboratory.

The Role of Spacer Arms in Biotinylation

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1]. However, the efficiency of this interaction can be significantly hampered by the accessibility of the biotin moiety to the binding pocket of streptavidin. The spacer arm, a chemical linker that connects the biotin molecule to the reactive group that conjugates to the target molecule, plays a pivotal role in overcoming these limitations.

Overcoming Steric Hindrance

The biotin binding sites on streptavidin are located deep within the protein structure[2]. When a biotinylated molecule is bulky or when the biotin is attached to a sterically crowded region of the target, the spacer arm physically distances the biotin from the macromolecule, allowing it to access the binding pocket of streptavidin more effectively[2].

Enhancing Solubility

Many traditional biotinylation reagents possess hydrophobic alkyl chain spacers (e.g., C6 spacers). While effective in providing distance, these spacers can decrease the overall solubility of the biotinylated molecule, leading to aggregation and precipitation, particularly with highly labeled proteins[3]. This can be a significant issue in aqueous buffers used for most biological experiments.

The TEG Spacer Advantage

Triethylene glycol (TEG) is a short, hydrophilic polyethylene glycol (PEG) derivative that offers distinct advantages as a spacer arm in biotinylation reagents.

Chemical Structure and Properties

A TEG spacer is composed of three repeating ethylene glycol units, typically resulting in a 15-atom spacer arm. This structure imparts unique and beneficial properties to the biotinylation reagent.

Enhanced Hydrophilicity and Solubility

The ethylene glycol units of the TEG spacer are highly hydrophilic, significantly increasing the water solubility of the biotinylation reagent and the resulting biotinylated molecule. This is a critical advantage over reagents with purely hydrocarbon spacers. For instance, Biotin-PEG4-NHS ester, which contains a similar short PEG spacer, is soluble in water at concentrations up to 10 mg/ml, whereas NHS-Biotin is considered water-insoluble and requires dissolution in organic solvents like DMSO or DMF before use. This enhanced solubility prevents aggregation and ensures that the biotinylated molecules remain in solution for downstream applications.

Reduction of Steric Hindrance

Minimal Immunogenicity

While high molecular weight PEGs can sometimes elicit an immune response, short PEG chains like TEG are generally considered to have low immunogenicity. The small size and hydrophilicity of the TEG spacer are thought to contribute to its "stealth" properties, reducing the likelihood of an adverse immune reaction when biotinylated molecules are used in in vivo applications. However, it is important to note that the immunogenicity of any bioconjugate can be influenced by the properties of the target molecule itself.

Data Presentation: Comparison of Spacer Arm Properties

| Property | No Spacer (Direct Linkage) | C6 Alkyl Spacer | TEG Spacer |

| Primary Characteristic | Direct attachment | Hydrophobic, rigid | Hydrophilic, flexible |

| Spacer Arm Length | Minimal | ~9.7 Å | ~15 Å (15 atoms) |

| Solubility in Water | Dependent on biotin & target | Low | High |

| Steric Hindrance | High potential | Moderate reduction | Significant reduction |

| Binding to Streptavidin | Potentially hindered | Improved access | Optimized access |

| Immunogenicity | Dependent on target | Low | Generally low |

Experimental Protocols

General Protocol for Protein Biotinylation using an NHS-Ester Biotinylation Reagent with a TEG Spacer

This protocol is a general guideline for the biotinylation of a protein using a reagent such as NHS-TEG-Biotin. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-TEG-Biotin reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the biotinylation reaction.

-

Reconstitute the Biotinylation Reagent: Immediately before use, dissolve the NHS-TEG-Biotin reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Biotinylation Reaction:

-

Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess of biotin to protein. A 20-fold molar excess is a common starting point.

-

Add the calculated volume of the biotinylation reagent to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Determining Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance:

-

Pipette a known volume of the HABA/Avidin solution into a cuvette or microplate well.

-

Measure the absorbance at 500 nm (A₅₀₀) and record this as the baseline reading.

-

-

Add Biotinylated Sample:

-

Add a known volume of your biotinylated protein sample to the HABA/Avidin solution.

-

Mix well and incubate for a few minutes until the absorbance reading stabilizes.

-

-

Measure Final Absorbance: Measure the absorbance at 500 nm again and record this as the final reading.

-

Calculate Biotin Incorporation: The decrease in absorbance is proportional to the amount of biotin in your sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex, or by using a standard curve of known biotin concentrations.

Protocol for Affinity Purification of a Biotinylated Protein using Streptavidin-Coated Beads

This protocol describes the capture of a biotinylated protein from a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate containing the biotinylated protein of interest

-

Streptavidin-coated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5; or a buffer containing a high concentration of free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Prepare the Streptavidin Beads:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads two to three times with Binding/Wash Buffer to remove any storage buffer. Use the magnetic rack or centrifuge to pellet the beads between washes.

-

-

Bind the Biotinylated Protein:

-

Add the cell lysate containing the biotinylated protein to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Wash Away Unbound Proteins:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elute the Biotinylated Protein:

-

Add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature (or as recommended for the specific elution buffer) to dissociate the biotin-streptavidin interaction.

-

Pellet the beads and carefully collect the supernatant containing the purified biotinylated protein.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TEG spacer reduces steric hindrance for biotin-streptavidin binding.

Caption: Workflow for affinity purification of biotinylated proteins.

Caption: Workflow of a Proximity-Dependent Biotinylation (BioID) experiment.

Conclusion

The incorporation of a triethylene glycol (TEG) spacer into biotinylation reagents represents a significant advancement in bioconjugation chemistry. By enhancing the solubility of the labeled molecules and effectively mitigating steric hindrance, TEG spacers ensure optimal accessibility of the biotin moiety to streptavidin, thereby maximizing the efficiency of detection, purification, and immobilization applications. For researchers and drug development professionals, the use of biotinylation reagents equipped with TEG spacers offers a robust and reliable solution for a wide array of experimental needs, ultimately leading to more consistent and reproducible results. As the demand for more sophisticated bioconjugation strategies continues to grow, the strategic use of well-designed spacer arms like TEG will remain a critical element in the development of novel diagnostics and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Biotin-TEG-ATFbA Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions directly within complex biological systems. This method utilizes a photo-reactive probe that, upon activation with light, forms a covalent bond with its interacting partner, enabling subsequent enrichment and identification. The Biotin-TEG-ATFbA probe is a versatile tool for PAL, incorporating three key functionalities: a biotin moiety for highly efficient streptavidin-based affinity purification, a triethylene glycol (TEG) spacer to minimize steric hindrance, and a perfluorophenylazide (ATFbA) group as the photo-reactive crosslinker.

The perfluorophenylazide group offers distinct advantages over traditional aryl azides. The fluorine atoms stabilize the nitrene intermediate formed upon photolysis, which suppresses intramolecular rearrangement and leads to higher cross-linking efficiency with target proteins.[1] This results in a greater yield of specifically labeled targets. This document provides detailed protocols for utilizing the this compound probe for the identification of protein binding partners in both in vitro (cell lysate) and in situ (live cell) experiments, followed by enrichment and analysis.

Chemical Structure and Reaction Mechanism

The this compound probe is designed for efficient photoaffinity labeling and subsequent target identification.

Caption: Structure of this compound and its photoactivation.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from photoaffinity labeling experiments. The specific values will vary depending on the probe, target protein, and experimental conditions.

| Parameter | Description | Example Value Range | Reference |

| Binding Affinity (Kd) | Dissociation constant of the non-covalent interaction between the probe and the target protein before UV irradiation. | 10 nM - 10 µM | [2] |

| Labeling Efficiency | The percentage of target protein that is covalently labeled by the photoaffinity probe upon UV irradiation. | 5% - 30% | [3] |

| IC50 / Ki | The concentration of a competitor that inhibits 50% of the photoaffinity labeling, or the inhibition constant, respectively. These values help to demonstrate the specificity of the labeling. | Varies by competitor | [2] |

| Click Chemistry Yield | The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a reporter tag (e.g., biotin-alkyne) to an alkyne-modified photo-labeled protein. | 30% - 50% |

Experimental Protocols

Protocol 1: Photoaffinity Labeling in Cell Lysate

This protocol is suitable for identifying targets of a compound in a complex protein mixture.

Materials:

-

Cell lysate

-

This compound probe

-

Competitor compound (optional, for specificity control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

UV lamp (e.g., 365 nm)

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

-

Incubation with Photoaffinity Probe:

-

Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).

-

Add the this compound probe to the lysate at a final concentration typically in the low micromolar range. Optimize the concentration based on the expected affinity of the probe for its target.

-

For competition experiments, pre-incubate the lysate with a 50- to 100-fold excess of a non-photoreactive competitor for 30 minutes before adding the probe.[4]

-

Incubate the samples for 1 hour at 4°C with gentle rotation to allow for binding of the probe to its target.

-

-

UV Irradiation:

-

Transfer the samples to a suitable container for UV irradiation (e.g., a petri dish or a microplate with the lid removed).

-

Place the samples on ice and irradiate with a UV lamp (e.g., 365 nm) for 10-30 minutes. The optimal irradiation time and distance from the light source should be determined empirically.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose or magnetic beads to the irradiated lysate.

-

Incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:

-

2x with RIPA buffer without SDS

-

1x with 1M KCl

-

1x with 0.1M Na2CO3

-

1x with 2M Urea in 10mM Tris-HCl pH 8.0

-

3x with 10mM Tris-HCl pH 8.0

-

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Identify specific bands of interest that are present in the probe-treated sample but reduced or absent in the competitor-treated sample.

-

Excise the protein bands of interest for identification by mass spectrometry.

-

Protocol 2: Photoaffinity Labeling in Live Cells

This protocol is used to identify the targets of a compound in a more physiologically relevant context.

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

This compound probe

-

Competitor compound (optional)

-

Ice-cold PBS

-

UV lamp (e.g., 360 nm)

-

Cell scraper (for adherent cells)

-

Lysis buffer, protease inhibitors, streptavidin beads, and analysis reagents as in Protocol 1.

Procedure:

-

Cell Treatment:

-

Culture cells to an appropriate confluency (e.g., 80-90%).

-

Replace the culture medium with fresh, serum-free medium containing the this compound probe at the desired final concentration.

-

For competition experiments, pre-treat cells with an excess of the competitor compound before adding the probe.

-

Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C to allow for probe uptake and binding.

-

-

UV Irradiation:

-

Wash the cells twice with ice-cold PBS to remove unbound probe.

-

Add a thin layer of ice-cold PBS to the cells.

-

Place the culture plates on ice and irradiate with a UV lamp (e.g., 360 nm) for 10 minutes at 4°C. Ensure the lid is removed for efficient irradiation.

-

-

Cell Lysis and Enrichment:

-

After irradiation, lyse the cells directly in the plate or after harvesting.

-

Proceed with the enrichment of biotinylated proteins using streptavidin beads as described in Protocol 1, steps 4 and 5.

-

-

Analysis:

-